4-Methylcyclohexane-1,3-diamine

Catalog No.
S1506792
CAS No.
13897-55-7
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylcyclohexane-1,3-diamine

CAS Number

13897-55-7

Product Name

4-Methylcyclohexane-1,3-diamine

IUPAC Name

4-methylcyclohexane-1,3-diamine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c1-5-2-3-6(8)4-7(5)9/h5-7H,2-4,8-9H2,1H3

InChI Key

QTKDDPSHNLZGRO-UHFFFAOYSA-N

SMILES

CC1CCC(CC1N)N

Canonical SMILES

CC1CCC(CC1N)N

4-Methylcyclohexane-1,3-diamine, also known as 1,3-bis(aminomethyl)-4-methylcyclohexane, is an organic compound with the chemical formula C7H16N2. It is classified as an aliphatic diamine, featuring two amine groups (NH2) attached to a cyclohexane ring. The compound appears as a colorless to light yellow liquid and possesses a distinctive molecular structure characterized by a methyl group at the 4th position of the cyclohexane ring and amine groups at the 1st and 3rd carbons. This arrangement contributes to its unique chemical properties, including rigidity from the cyclohexane ring and reactivity from the amine groups .

HTDA is classified as a hazardous material due to its corrosive nature. It can cause severe skin burns and eye damage upon contact []. Inhalation of HTDA vapors can irritate the respiratory tract.

  • Acute Toxicity: LD50 (oral, rat) = 1030 mg/kg []
  • Skin Corrosion/Irritation: Skin Corrosive (Category 1B) []
  • Serious Eye Damage/Eye Irritation: Serious Eye Damage (Category 1) []
Typical of primary amines. Notably, it can react with polyisocyanates to form cross-linked polyurethane materials. The simplified reaction can be represented as follows:

O C N R N C O+H2N CH2 CH CH3 CH2 CH2 NH2 cross linked polyurethane \text{O C N R N C O}+\text{H}_2\text{N CH}_2\text{ CH CH}_3\text{ CH}_2\text{ CH}_2\text{ NH}_2\rightarrow \text{ cross linked polyurethane }

Here, R represents an aliphatic chain. Additionally, it can undergo complexation with metal ions and participate in various substitution reactions.

The synthesis of 4-methylcyclohexane-1,3-diamine primarily involves the hydrogenation of dinitrotoluene isomers. This process entails reacting dinitrotoluene with hydrogen gas in the presence of a catalyst, converting nitro groups (NO2) into amine groups (NH2). This method not only yields the desired diamine but also allows for the production of high-purity compounds suitable for industrial applications.

The primary application of 4-methylcyclohexane-1,3-diamine is as a curing agent and cross-linker in the manufacture of polyurethanes. Its unique molecular structure allows it to enhance mechanical properties and chemical resistance in polyurethane elastomers, coatings, adhesives, and sealants. Additional applications include:

  • Structural adhesives
  • Grouting and flooring materials
  • Laminated casting and packaging
  • Heavy-duty protective coatings .

Interaction studies of 4-methylcyclohexane-1,3-diamine focus on its reactivity with various functional groups in polymers and its role in forming cross-linked structures. It exhibits high reactivity towards polyesters and polyethers due to its amine groups, which facilitate bonding and enhance material properties .

Several compounds share structural similarities with 4-methylcyclohexane-1,3-diamine. Below are some comparable compounds along with a brief discussion on their uniqueness:

Compound NameChemical FormulaKey Features
1,3-DiaminopropaneC3H10N2Shorter carbon chain; used in polymer synthesis
1,6-HexanediamineC6H16N2Longer carbon chain; used in nylon production
2-Methyl-1,5-pentanediamineC5H14N2Different branching; used in specialty polymers
EthylenediamineC2H8N2Simple structure; widely used as a chelating agent

Uniqueness of 4-Methylcyclohexane-1,3-diamine: Its unique cyclohexane structure combined with two amine groups provides distinct mechanical properties and reactivity profiles not found in simpler diamines or linear structures. This makes it particularly valuable in applications requiring enhanced durability and resistance .

Physical Description

Liquid

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 116 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (28.45%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (71.55%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (71.55%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13897-55-7

General Manufacturing Information

Paint and coating manufacturing
Plastic material and resin manufacturing
1,3-Cyclohexanediamine, 4-methyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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